Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-
Overview
Description
“Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-” is a chemical compound with the molecular formula C10H12Br2O2S. It is used for scientific research experiments .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-” consists of a benzene ring substituted with a bromo group and a (4-bromobutyl)sulfonyl group. The molecular weight is 356.08 g/mol.
Scientific Research Applications
Multi-Coupling Reagent
Benzene derivatives, including 1-bromo-3-[(4-bromobutyl)sulfonyl]-benzene, have been utilized as multi-coupling reagents in organic synthesis. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles and nucleophiles to yield highly functionalized sulfones, which can be transformed into enones or dienones. This demonstrates the compound's versatility as a synthetic equivalent for various synthons (Auvray, Knochel, & Normant, 1985).
Michael-Induced Ramberg-Bäcklund Reaction
In a study exploring the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene, the formation of bromomethyl (E)-2-bromo-2-phenylethenyl sulfone was observed. This compound, similar in structure to 1-bromo-3-[(4-bromobutyl)sulfonyl]-benzene, underwent further transformation in the presence of sodium methoxide, demonstrating its potential in the Michael-induced Ramberg-Bäcklund reaction (Vasin, Bolusheva, & Razin, 2003).
Synthesis of Substituted o-Quinodimethanes
Another application is in the synthesis of o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone, which is useful for the synthesis and cycloaddition of substituted o-quinodimethanes. The compound 1-bromo-3-[(4-bromobutyl)sulfonyl]-benzene can be involved in similar reactions, further highlighting its importance in complex organic synthesis (Lenihan & Shechter, 1999).
Transfer of Activation in Alkylation
The benzene sulfonyl group, a part of the 1-bromo-3-[(4-bromobutyl)sulfonyl]-benzene structure, has been used in the selective N-alkylation of pyrrolopyrimidines and indoles. This process, known as “transfer of activation”, highlights the compound's utility in selectively targeting specific functional groups in complex molecules (Sobolov, Sun, & Cooper, 1998).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-(4-bromobutylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2S/c11-6-1-2-7-15(13,14)10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZOAZSASNTFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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